molecular formula C16H19N5O4 B3591606 N~1~-[3-(MORPHOLINOMETHYL)PHENYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE

N~1~-[3-(MORPHOLINOMETHYL)PHENYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE

Cat. No.: B3591606
M. Wt: 345.35 g/mol
InChI Key: XVGKRKVPXOZJGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-[3-(MORPHOLINOMETHYL)PHENYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is a complex organic compound that features a morpholine ring, a phenyl group, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-(MORPHOLINOMETHYL)PHENYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the morpholine and pyrazole rings, followed by their functionalization and coupling.

    Morpholine Ring Formation: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfuric acid.

    Pyrazole Ring Formation: The pyrazole ring is often synthesized via the condensation of hydrazine with 1,3-diketones.

    Coupling Reactions: The final step involves coupling the morpholine and pyrazole derivatives with a phenyl group through amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-(MORPHOLINOMETHYL)PHENYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid for nitration, halogens for halogenation.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of nitro or halogen groups on the phenyl ring.

    Hydrolysis: Formation of carboxylic acid and amine derivatives.

Scientific Research Applications

N~1~-[3-(MORPHOLINOMETHYL)PHENYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.

    Pharmaceuticals: Potential use as an active pharmaceutical ingredient (API) in drug formulations.

Mechanism of Action

The mechanism of action of N1-[3-(MORPHOLINOMETHYL)PHENYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The nitro group and pyrazole ring are likely involved in binding interactions, while the morpholine ring may enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Methyl-1H-pyrazol-3-yl)acetamide
  • N-(4-(Pyrrolidin-1-yl)phenyl)acetamide

Uniqueness

N~1~-[3-(MORPHOLINOMETHYL)PHENYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is unique due to its combination of a morpholine ring, a phenyl group, and a pyrazole moiety. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications. The presence of the nitro group also adds to its reactivity and potential for further functionalization.

Properties

IUPAC Name

N-[3-(morpholin-4-ylmethyl)phenyl]-2-(4-nitropyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O4/c22-16(12-20-11-15(9-17-20)21(23)24)18-14-3-1-2-13(8-14)10-19-4-6-25-7-5-19/h1-3,8-9,11H,4-7,10,12H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGKRKVPXOZJGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)NC(=O)CN3C=C(C=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-[3-(MORPHOLINOMETHYL)PHENYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-[3-(MORPHOLINOMETHYL)PHENYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-[3-(MORPHOLINOMETHYL)PHENYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-[3-(MORPHOLINOMETHYL)PHENYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE
Reactant of Route 5
N~1~-[3-(MORPHOLINOMETHYL)PHENYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE
Reactant of Route 6
N~1~-[3-(MORPHOLINOMETHYL)PHENYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.